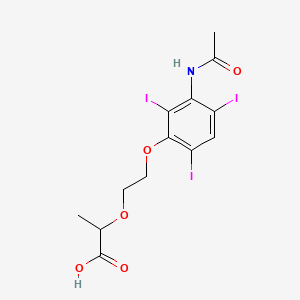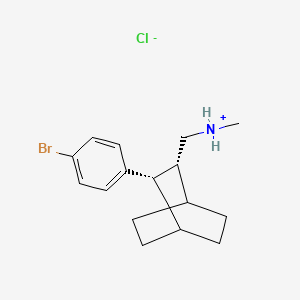![molecular formula C12H6Cl2FN3 B13759542 5,7-Dichloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine CAS No. 1159982-83-8](/img/structure/B13759542.png)
5,7-Dichloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dichloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine is a compound belonging to the pyrazolo[1,5-A]pyrimidine family, which is a class of N-heterocyclic compounds. These compounds have gained significant attention in medicinal chemistry due to their potential therapeutic applications, particularly as antitumor agents . The structure of this compound consists of a fused pyrazole and pyrimidine ring system, with chlorine atoms at positions 5 and 7, and a fluorophenyl group at position 2.
Métodos De Preparación
The synthesis of 5,7-Dichloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine typically involves the cyclocondensation reaction of 5-amino-3-hetarylpyrazole with malonic acid . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-A]pyrimidine scaffold. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the cyclocondensation process. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
5,7-Dichloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted by nucleophiles, leading to the formation of various functionalized derivatives.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5,7-Dichloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s photophysical properties make it useful in the development of fluorescent probes and sensors.
Biological Studies: It is used in bioimaging applications to study intracellular processes and interactions.
Mecanismo De Acción
The mechanism of action of 5,7-Dichloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can disrupt critical pathways in cancer cells, leading to cell death. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
5,7-Dichloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine can be compared with other pyrazolo[1,5-A]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity, which is also explored for anticancer applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and photophysical properties.
Propiedades
Número CAS |
1159982-83-8 |
|---|---|
Fórmula molecular |
C12H6Cl2FN3 |
Peso molecular |
282.10 g/mol |
Nombre IUPAC |
5,7-dichloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H6Cl2FN3/c13-10-6-11(14)18-12(16-10)5-9(17-18)7-1-3-8(15)4-2-7/h1-6H |
Clave InChI |
VXNQMONUHVKYGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NN3C(=C2)N=C(C=C3Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B13759462.png)
![methyl 3-[4-[[(1S)-6,7-dimethoxy-8-[(6-methoxy-2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)oxy]-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxybenzoate](/img/structure/B13759474.png)

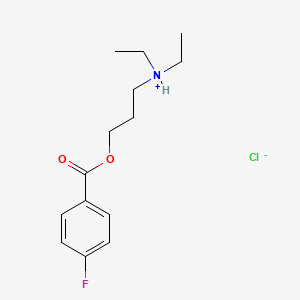
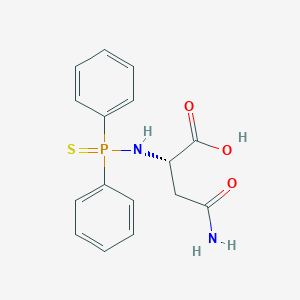
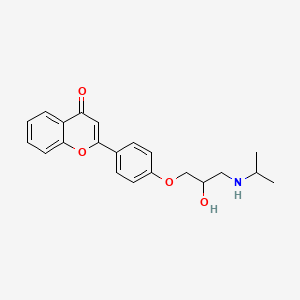

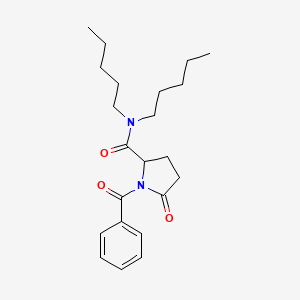


![[1,1'-Biphenyl]-4-ol, 3,3''-thiobis[4',5-bis(1,1-dimethylethyl)-](/img/structure/B13759545.png)

